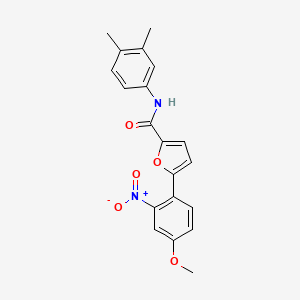

N-(3,4-dimethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide

Description

N-(3,4-Dimethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is a furan-based carboxamide derivative featuring a 3,4-dimethylphenyl group on the amide nitrogen and a 4-methoxy-2-nitrophenyl substituent at the 5-position of the furan ring. The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (nitro) groups, creating a unique electronic profile that may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5/c1-12-4-5-14(10-13(12)2)21-20(23)19-9-8-18(27-19)16-7-6-15(26-3)11-17(16)22(24)25/h4-11H,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMITLPYSOSRKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution Reactions: The aromatic rings are functionalized through electrophilic aromatic substitution reactions to introduce the dimethyl, methoxy, and nitro groups.

Amidation: The final step involves the formation of the carboxamide group by reacting the furan derivative with an amine under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2)

Substitution: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids

Reduction: Amines

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating various organic transformations.

Materials Science: It can be incorporated into polymers or used as a building block for designing new materials with specific properties.

Biology and Medicine:

Drug Development: The compound’s structure suggests potential as a pharmacophore for designing new drugs, particularly those targeting specific enzymes or receptors.

Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

Dyes and Pigments: The compound’s aromatic structure makes it suitable for use in the synthesis of dyes and pigments.

Agriculture: It can be explored for use in agrochemicals, such as herbicides or pesticides.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of functional groups like the nitro and methoxy groups can influence its binding affinity and specificity. The furan ring and carboxamide group can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(3,4-dimethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide with structurally related furan carboxamides, focusing on substituent effects, physicochemical properties, and inferred biological implications.

Structural Analogues and Substituent Effects

Physicochemical Properties

- Lipophilicity : The 3,4-dimethylphenyl group in the target compound enhances lipophilicity compared to analogs with polar substituents (e.g., ’s cyclopropylmethyl). However, the nitro group introduces polarity, balancing solubility .

- Electronic Effects: The 4-methoxy-2-nitrophenyl group creates a push-pull electronic system, distinct from analogs with purely electron-donating (e.g., ) or electron-neutral (e.g., ) substituents.

Biological Activity

N-(3,4-dimethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : N-(3,4-dimethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide

- Molecular Formula : C20H18N2O5

- Molecular Weight : 366.373 g/mol

This compound features a furan ring, a carboxamide functional group, and multiple aromatic substituents that contribute to its biological properties.

Research indicates that N-(3,4-dimethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide exhibits several mechanisms of action:

- Antioxidant Activity : The presence of the nitro and methoxy groups in the phenyl rings enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation but may include modulation of signaling cascades such as the MAPK pathway.

- Antimicrobial Activity : Some derivatives of similar compounds have shown promising results against bacterial strains, indicating potential for further exploration in antimicrobial applications.

Table 1: Summary of Biological Activities

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds, providing insights into the potential efficacy of N-(3,4-dimethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide:

- Anticancer Study : In a study involving various cancer cell lines (e.g., HEPG2, MCF7), compounds similar to N-(3,4-dimethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide demonstrated significant cytotoxicity with IC50 values lower than established chemotherapeutics like doxorubicin .

- Oxidative Stress Reduction : Research on structurally similar compounds indicated their ability to enhance cellular antioxidant defenses against carcinogenic agents such as 4-nitroquinoline 1-oxide (4NQO), suggesting a protective role against DNA damage .

- Microbial Inhibition : Compounds with similar structures have been shown to exhibit antimicrobial properties against both gram-positive and gram-negative bacteria, indicating potential for development into therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.